

High-Purity Synthetic CLE25 Peptide: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	CLE25 Peptide	
Cat. No.:	B15602921	Get Quote

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This document provides detailed application notes and protocols for the use of high-purity synthetic **CLE25 peptide** in research and drug development. The **CLE25 peptide**, a key signaling molecule in plants, is instrumental in understanding vascular development and stress response mechanisms. These guidelines are intended for researchers, scientists, and drug development professionals.

Product Information

High-purity synthetic **CLE25 peptide** is a 12-amino acid peptide with the sequence Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn, where 'Hyp' represents hydroxyproline. It is typically supplied as a lyophilized powder and should be stored at -20°C. The molecular weight is approximately 1375.5 g/mol .[1] For research purposes, it is crucial to use a highly pure synthetic version to ensure reproducible results.

Table 1: Commercial Sources for High-Purity Synthetic CLE25 Peptide



Supplier	Product Name	Purity	Quantity Options	Catalog Number
Blue Tiger Scientific	CLE25 Peptide (Highly Pure)	≥98% (HPLC)	Custom amounts available	MDP0859
Molecular Depot	CLE25 Peptide (Highly Pure)	Not Specified	100 μg, Custom bulk amounts	MDP0859
MedchemExpres s	CLE25 Peptide	>98%	50 mg, 100 mg, 250 mg, Custom	HY-P1004
Peptide Institute, Inc.	CLE25 Peptide	≥98.0% (HPLC)	0.5 mg, Bulk request	4511-v
FUJIFILM Wako	CLE25 Peptide	≥98% (HPLC)	0.5mg	332-45111
Biosynth	CLE25 Peptide	High Purity	Inquire for options	PBP-4511-V

Biological Activity and Signaling Pathways

The **CLE25 peptide** is a versatile signaling molecule involved in at least two distinct pathways in Arabidopsis thaliana:

- Vascular Development (Phloem Initiation): CLE25 peptide signals through the CLAVATA2
 (CLV2) and CLE-RESISTANT RECEPTOR KINASE (CLERK) receptor complex to regulate
 the initiation of phloem development.[2] This pathway is crucial for the proper formation of
 the plant's vascular system.
- Drought Stress Response and Stomatal Closure: As a long-distance signal, CLE25 moves from the roots to the leaves in response to dehydration.[3] In the leaves, it binds to the BARELY ANY MERISTEM (BAM1) and BAM3 receptor-like kinases.[3] This binding event triggers a signaling cascade that upregulates the expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in the biosynthesis of the stress hormone abscisic acid (ABA).[3][4] The resulting increase in ABA levels leads to stomatal closure, reducing water loss.[3][5]



Application Notes

High-purity synthetic **CLE25 peptide** is a valuable tool for a variety of in vitro and in vivo studies:

- Receptor-Ligand Interaction Studies: To investigate the binding affinity and kinetics of CLE25 with its receptors, such as BAM1, BAM3, and the CLERK-CLV2 complex.
- In Vitro Bioassays: To study the physiological effects of CLE25, such as the induction of stomatal closure in epidermal peels.
- Signaling Pathway Elucidation: To dissect the downstream components of the CLE25 signaling cascade, including protein phosphorylation and changes in gene expression.
- Structure-Activity Relationship Studies: To identify the key amino acid residues responsible for the biological activity of CLE25 by using synthetic analogues.
- Drug Discovery and Agrochemical Screening: To identify compounds that can modulate the activity of the CLE25 signaling pathway for potential applications in agriculture to enhance drought tolerance in crops.

Experimental Protocols Stomatal Aperture Assay in Arabidopsis thaliana

This protocol is designed to assess the effect of synthetic **CLE25 peptide** on stomatal closure in detached leaves.

Materials:

- High-purity synthetic CLE25 peptide
- Arabidopsis thaliana (Col-0) plants, 4-5 weeks old
- Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 μM CaCl2)
- Microscope slides and coverslips
- Microscope with a camera and image analysis software (e.g., ImageJ)



Procedure:

- Prepare a stock solution of CLE25 peptide in sterile water. It is recommended to prepare
 fresh dilutions in the opening buffer for each experiment.
- Excise fully expanded rosette leaves from well-watered Arabidopsis plants.
- Float the detached leaves, abaxial (lower) side down, in a petri dish containing the opening buffer and expose to light for 2-3 hours to induce stomatal opening.
- Replace the opening buffer with fresh buffer containing different concentrations of CLE25
 peptide (e.g., 1 nM, 10 nM, 100 nM, 1 μM).[5] Include a mock control with the buffer alone.
- Incubate the leaves for 3 hours under the same light conditions.[5]
- To observe the stomata, you can either create an epidermal peel or use a non-destructive imaging technique. For epidermal peels, gently tear the leaf and mount the thin epidermal layer on a microscope slide with a drop of the incubation buffer.
- Immediately observe the stomata under a microscope and capture images.
- Measure the width and length of the stomatal pores using image analysis software. At least
 50 stomata should be measured per treatment condition.
- The stomatal aperture is typically expressed as the ratio of width to length.

Table 2: Dose-Response of **CLE25 Peptide** on Stomatal Aperture



CLE25 Concentration (nM)	Mean Stomatal Aperture (Width/Length Ratio) ± SD
0 (Mock)	Insert experimentally determined value
1	Insert experimentally determined value
10	Insert experimentally determined value
100	Insert experimentally determined value
1000	Insert experimentally determined value
EC50	To be determined from the dose-response curve

Quantitative Real-Time PCR (qRT-PCR) for NCED3 Expression

This protocol details the measurement of NCED3 gene expression in response to **CLE25 peptide** treatment.

Materials:

- Arabidopsis thaliana seedlings (2 weeks old)
- Liquid ½ MS medium
- Synthetic CLE25 peptide
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for NCED3 and a reference gene (e.g., ACTIN2)
- Real-time PCR system

Procedure:

Grow Arabidopsis seedlings in liquid ½ MS medium.



- Treat the seedlings with a final concentration of 1 μM **CLE25 peptide** or a mock solution.
- Harvest the aerial parts of the seedlings at different time points (e.g., 0, 1, 3, 6 hours) after treatment.
- Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.
- Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
- Perform qRT-PCR using the synthesized cDNA, gene-specific primers for NCED3 and the reference gene, and a qPCR master mix.
- Analyze the results using the $\Delta\Delta$ Ct method to determine the relative fold change in NCED3 expression.

Table 3: NCED3 Expression in Response to CLE25 Peptide

Time Point (hours)	Relative NCED3 Expression (Fold Change) ± SD	
0	1.0	
1	Insert experimentally determined value	
3	Insert experimentally determined value	
6	Insert experimentally determined value	

Receptor-Ligand Binding Assay (Conceptual Protocol)

A direct binding assay has not been explicitly detailed for CLE25 in the literature surveyed. However, based on similar peptide-receptor studies, an isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) experiment could be performed. For example, a study on the related CLE45 peptide and its receptor BAM3 reported a dissociation constant (Kd) of ~120 nM as determined by ITC.[6]



Conceptual ITC Workflow:

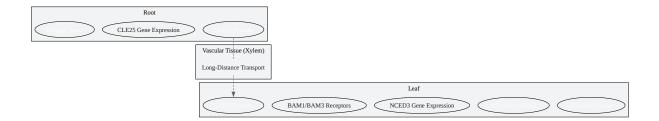
- Express and purify the extracellular domain of the BAM1 or BAM3 receptor.
- Prepare a solution of the purified receptor in a suitable buffer.
- Prepare a solution of the synthetic **CLE25 peptide** in the same buffer.
- Titrate the **CLE25 peptide** solution into the receptor solution in the ITC instrument.
- Measure the heat changes upon binding.
- Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Table 4: Binding Affinities of CLE Peptides to Receptors (Reference Data)

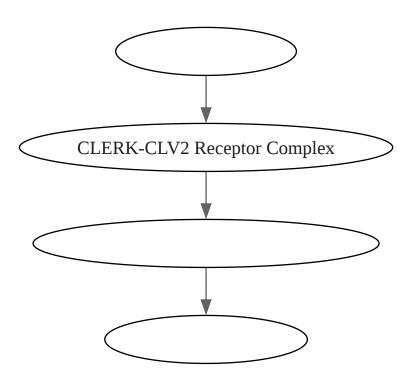
Ligand	Receptor	Method	Binding Affinity (Kd)
CLE45	BAM3	ITC	~120 nM[6]
CLE13	BAM1	Not Specified	10 nM[7]
CLE16	BAM1	Not Specified	6.9 nM[7]
CLE25	BAM1/BAM3	To be determined	To be determined
CLE25	CLERK-CLV2	To be determined	To be determined

Visualizations of Signaling Pathways and Workflows



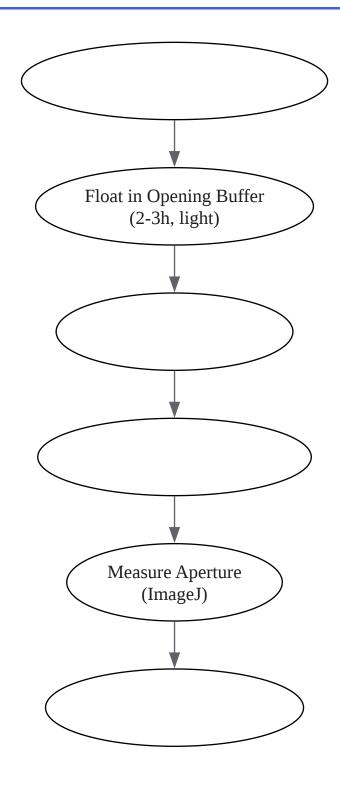


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